

Pitcoin4: A Comparative Guide to its Crossreactivity with PI3K Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Pitcoin4**'s performance against other phosphoinositide 3-kinase (PI3K) isoforms, supported by experimental data. **Pitcoin4** is a member of the PITCOIN (Phosphatidyllnositol Three-kinase Class twO INhibitor) series of compounds, which have been developed as potent and highly selective inhibitors of the class II alpha PI3K isoform (PI3K-C2 α).[1]

Executive Summary

Experimental data demonstrates that **Pitcoin4** is a highly selective inhibitor of PI3K-C2 α with nanomolar potency.[1] Its cross-reactivity against other PI3K isoforms, including class I and other class II isoforms, is minimal, highlighting its potential as a specific tool for studying the function of PI3K-C2 α and as a starting point for the development of targeted therapeutics. Profiling of the PITCOIN series against a broad panel of kinases has shown no significant off-target inhibition.[1][2]

Data Presentation

Table 1: Comparative IC50 Values of PITCOIN Compounds Against PI3K Isoforms

The following table summarizes the half-maximal inhibitory concentration (IC50) values of **Pitcoin4** and related PITCOIN compounds against various PI3K isoforms. Lower values



indicate higher potency.

| Comp ound | PI3K- C2α (nM) | PI3K- C2β (nM) | PI3K- C2y (nM) | p110α (nM) | p110β (nM) | p110δ (nM) | p110y (nM) | Vps34 (nM) |
|--------------|----------------------|----------------------|----------------------|---------------|---------------|---------------|---------------|---------------|
| Pitcoin4 | 15 | >10000 | >10000 | >20000 | ND | ND | ND | >20000 |
| PITCOI N1 | 126 | ~1000 | >1000 | >20000 | ND | ND | ND | >20000 |
| PITCOI N2 | 104 | 1500 | >10000 | >20000 | ND | ND | ND | >20000 |
| PITCOI N3 | 95 | >10000 | >10000 | >20000 | ND | ND | ND | >20000 |

ND: Not Determined. Data compiled from Kücükdisli et al., 2023 and Lo et al., 2022.[1][2]

Table 2: Selectivity Profile of Pitcoin4

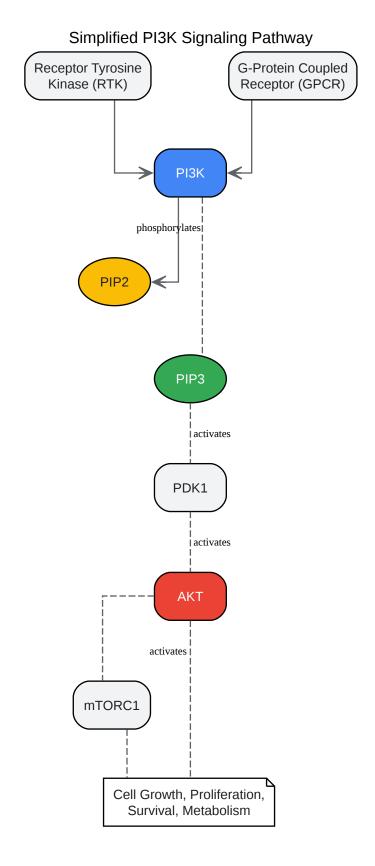
This table highlights the selectivity of **Pitcoin4** for PI3K-C2 α over other PI3K isoforms.

| Isoform | Pitcoin4 IC50 (nM) | Selectivity Fold (vs. PI3K- C2α) | | |
|----------|--------------------|-------------------------------------|--|--|
| Pl3K-C2α | 15 | 1 | | |
| РІЗК-С2β | >10000 | >667 | | |
| РІЗК-С2у | >10000 | >667 | | |
| p110α | >20000 | >1333 | | |
| Vps34 | >20000 | >1333 | | |

Selectivity fold is calculated as IC50 (Isoform) / IC50 (PI3K-C2α).

Mandatory Visualization





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Caption: Simplified PI3K signaling pathway.



Biochemical Assay Kinome-wide Profiling Purified PI3K Isoforms Test Compound (Pitcoin4) $(\alpha, \beta, \gamma, \delta, C2\alpha, C2\beta, C2\gamma, Vps34)$ Screen against a large panel Add Substrate (e.g., PIP2), ATP, of purified kinases and Test Compound (Pitcoin4) (e.g., KINOMEscan) Analyze Binding Affinity Incubate at Room Temperature (Kd or % Inhibition) Measure ADP Production (e.g., ADP-Glo Assay) Calculate IC50 Values

Workflow for PI3K Inhibitor Selectivity Profiling

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Caption: Experimental workflow for determining PI3K inhibitor selectivity.

Experimental Protocols

The cross-reactivity and selectivity of **Pitcoin4** and other PITCOIN compounds were primarily determined using in vitro biochemical kinase assays.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. A decrease in ADP production in the presence of an inhibitor indicates its inhibitory potency.



Methodology:

- Reaction Setup: Purified recombinant PI3K isoforms (including Class I: p110α, p110β, p110δ, p110γ; Class II: PI3K-C2α, PI3K-C2β, PI3K-C2γ; and Class III: Vps34) were incubated in a kinase reaction buffer.
- Substrate and ATP: The lipid substrate, such as phosphatidylinositol-4,5-bisphosphate
 (PIP2), and a fixed concentration of ATP (typically at or near the Km for each kinase, e.g., 10

 µM) were added to the reaction mixture.
- Inhibitor Addition: A series of dilutions of the test compound (e.g., Pitcoin4) were added to the reaction wells.
- Kinase Reaction: The kinase reaction was initiated by the addition of the enzyme and allowed to proceed for a specific duration at room temperature.
- Signal Generation: The ADP-Glo™ Reagent was added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent was added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
- Data Analysis: The luminescence was measured using a luminometer. The half-maximal inhibitory concentration (IC50) value was determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a doseresponse curve.

Kinome-wide Selectivity Profiling (KINOMEscan™)

To assess the broader selectivity of the PITCOIN compounds, they were profiled against a large panel of human kinases using the KINOMEscanTM technology. This is a competition-based binding assay.

Methodology:

 Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site.



- Procedure: The kinase of interest is tagged with DNA, and the test compound is incubated
 with the kinase and the immobilized ligand. The amount of kinase that binds to the
 immobilized ligand is quantified using qPCR of the DNA tag.
- Data Analysis: The results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, compared to a DMSO control. A lower percentage indicates stronger binding of the test compound to the kinase. The dissociation constant (Kd) can also be determined. The PITCOIN series, including precursors to Pitcoin4, showed no significant inhibition of over 118 diverse kinases, demonstrating their high selectivity.[1][2]

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- To cite this document: BenchChem. [Pitcoin4: A Comparative Guide to its Cross-reactivity with PI3K Isoforms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15621803#cross-reactivity-of-pitcoin4-with-other-pi3k-isoforms]

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